2-溴丙-2-烯-1-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

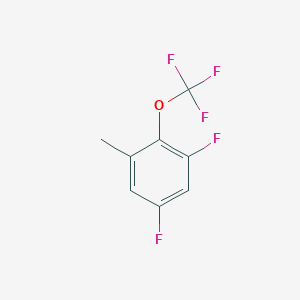

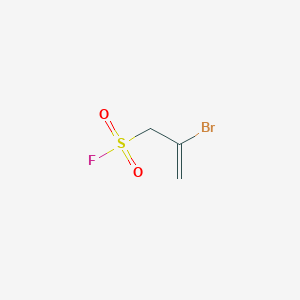

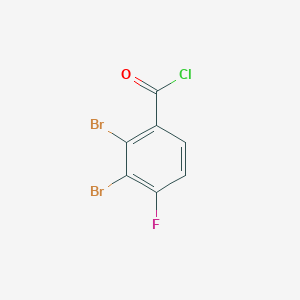

2-Bromoprop-2-ene-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H4BrFO2S . It is a type of sulfonyl fluoride, a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Synthesis Analysis

Sulfonyl fluorides, including 2-Bromoprop-2-ene-1-sulfonyl fluoride, have been synthesized through various methods. One approach is direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Molecular Structure Analysis

The molecular structure of 2-Bromoprop-2-ene-1-sulfonyl fluoride is represented by the formula C3H4BrFO2S . Further details about its molecular structure are not available in the search results.Chemical Reactions Analysis

Sulfonyl fluorides, including 2-Bromoprop-2-ene-1-sulfonyl fluoride, participate in various chemical reactions. For instance, they can undergo direct fluorosulfonylation with fluorosulfonyl radicals . They are also involved in the Sulfur (VI) Fluoride Exchange (SuFEx) process, a concept pioneered by Sharpless and co-workers as the next generation of click chemistry .科学研究应用

Synthesis of Sulfonyl Fluorides

“2-Bromoprop-2-ene-1-sulfonyl fluoride” can be used in the synthesis of sulfonyl fluorides from sulfonates or sulfonic acids . This process features mild reaction conditions using readily available and easy-to-operate reagents . A diverse set of sulfonyl fluorides can be prepared, facilitating the enrichment of the sulfonyl fluoride library .

Biological and Pharmaceutical Applications

Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications . For example, 2-nitrobenzenesulfonyl fluoride (NBSF) was effective at killing Gram-negative bacteria .

Synthesis of Unprecedented Compounds

The in situ generation of “2-Bromoprop-2-ene-1-sulfonyl fluoride” from DESF opens up several new reaction profiles, including application in the syntheses of unprecedented 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, 2-amino-1-bromoethane-1-sulfonyl fluorides and 4-bromo-β-sultams in good to excellent yields .

未来方向

Sulfonyl fluorides, including 2-Bromoprop-2-ene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Therefore, it is expected that future research will continue to explore new synthesis methods and applications for these compounds.

作用机制

Target of Action

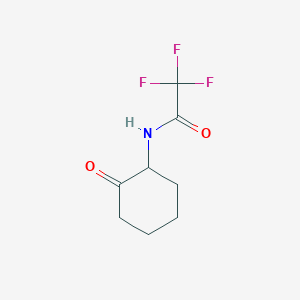

It has been used in the synthesis of sulfonyl fluoride substituted 4h-chromene derivatives .

Mode of Action

It is used as a reagent in a one-pot, sequential three-component reaction with salicylaldehyde and indole .

Biochemical Pathways

It is involved in the synthesis of sulfonyl fluoride substituted 4H-chromene derivatives .

Result of Action

The result of the action of 2-Bromoprop-2-ene-1-sulfonyl fluoride is the formation of sulfonyl fluoride substituted 4H-chromene derivatives . The efficiency of this synthesis is moderate to excellent, with yields ranging from 45% to 94% .

Action Environment

The one-pot synthesis method using this compound is noted for its mild conditions and high efficiency .

属性

IUPAC Name |

2-bromoprop-2-ene-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrFO2S/c1-3(4)2-8(5,6)7/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJMQEDWMOIJGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CS(=O)(=O)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrFO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of BPESF in the synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride?

A: BPESF serves as a crucial reagent in a one-pot, three-component reaction alongside salicylaldehyde and indole. This reaction efficiently produces sulfonyl fluoride substituted 4H-chromene derivatives. [] The bromine and sulfonyl fluoride groups within BPESF's structure are key for its reactivity and incorporation into the final 4H-chromene product.

Q2: What are the advantages of using BPESF in this specific synthetic process?

A2: The research highlights several advantages of employing BPESF:

- Accessibility: BPESF is readily available, simplifying the experimental setup. []

- Broad Applicability: The reaction demonstrates compatibility with a wide range of substrates, enhancing its versatility. []

- Mild Reaction Conditions: The synthesis proceeds under mild conditions, potentially minimizing unwanted side reactions. []

- Efficiency: The one-pot method offers a streamlined approach, contributing to its overall efficiency. []

- Yield: The reaction generally results in moderate to excellent yields (45%-94%) of the target compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Pyrrolidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1450031.png)

![6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol](/img/structure/B1450032.png)

![3-[(4-Bromophenyl)sulfanylmethyl]benzamide](/img/structure/B1450043.png)